1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine
Overview
Description
1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine is a synthetic organic compound belonging to the class of diamines It is characterized by the presence of a cyclopropyl group, a methyl group, and a phenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine typically involves the reaction of cyclopropylamine, methylamine, and phenylacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions: acidic or basic medium, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions: anhydrous solvents, low temperatures.
Substitution: Halogenated compounds (e.g., alkyl halides); reaction conditions: polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted diamine derivatives.
Scientific Research Applications
1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In medicinal applications, it may interact with cellular receptors, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine
- This compound hydrochloride
- This compound sulfate
Comparison: this compound is unique due to its specific structural features, such as the presence of a cyclopropyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical development .
Properties
IUPAC Name |
1-cyclopropyl-N'-methyl-N'-phenylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(9-12(13)10-7-8-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLWSIZLIJGBCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C1CC1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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